3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA
Overview
Description
3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA is a complex organic compound that features a thiourea group bonded to a phenoxyphenylmethyl group and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-phenoxybenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiourea groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the thiourea and phenoxyphenylmethyl groups.
3-Fluoro-4-methylbenzenesulfonyl chloride: Contains a fluorine atom, which can alter its reactivity and applications.
Uniqueness
3-(4-METHYLBENZENESULFONYL)-1-[(3-PHENOXYPHENYL)METHYL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[(3-phenoxyphenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-16-10-12-20(13-11-16)28(24,25)23-21(27)22-15-17-6-5-9-19(14-17)26-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGTZFXSSXOCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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